2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, dimethoxyphenyl, thiadiazolyl, and hexahydroquinoline. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving dimedone, an aromatic aldehyde, and an ammonium acetate catalyst.
Introduction of the thiadiazole moiety: This step involves the reaction of the intermediate with 4-methylbenzyl isothiocyanate, followed by cyclization to form the thiadiazole ring.
Functionalization with the dimethoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction using 2,3-dimethoxyphenylamine.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved could include binding to active sites, forming covalent bonds with target molecules, or inducing conformational changes in proteins.
Comparison with Similar Compounds
Similar compounds to 2-AMINO-4-(2,3-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-{5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE include other hexahydroquinoline derivatives, thiadiazole-containing compounds, and molecules with dimethoxyphenyl groups. What sets this compound apart is the combination of these functional groups in a single molecule, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-amino-4-(2,3-dimethoxyphenyl)-7,7-dimethyl-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O3S2/c1-17-9-11-18(12-10-17)16-39-29-34-33-28(40-29)35-21-13-30(2,3)14-22(36)25(21)24(20(15-31)27(35)32)19-7-6-8-23(37-4)26(19)38-5/h6-12,24H,13-14,16,32H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHNWJLOGFFJRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)N3C4=C(C(C(=C3N)C#N)C5=C(C(=CC=C5)OC)OC)C(=O)CC(C4)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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